Cas no 51207-85-3 (4-Amino-N,N-diethylbenzamide)
4-Amino-N,N-diethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N,N-diethylbenzamide
- Benzamide,4-amino-N,N-diethyl-
- p-Amino-N,N-diethylbenzamide
- HMS1754L06
- AKOS000111667
- AC7754
- MFCD00461426
- SMR000348146
- 4-Amino-N,N-diethyl-benzamide
- 4-Amino-N,N-diethylbenzamide #
- SY025544
- Benzamide, 4-amino-N,N-diethyl-
- CS-0099709
- DTXSID10332566
- MLS001004526
- N,N-Diethyl 4-aminobenzamide
- EN300-09130
- LS-03941
- 51207-85-3
- SCHEMBL3081053
- HMS2701D08
- BB 0246508
- AG-690/33906040
- Z55993012
- CHEMBL1896630
- STK520586
- ALBB-012592
-
- MDL: MFCD00461426
- Inchi: 1S/C11H16N2O/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4,12H2,1-2H3
- InChI Key: RNVOPVJRSRXPSX-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N)N(CC)CC
Computed Properties
- Exact Mass: 192.12638
- Monoisotopic Mass: 192.126263
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 46.3
Experimental Properties
- Density: 1.068
- Boiling Point: 368.9°C at 760 mmHg
- Flash Point: 176.9°C
- Refractive Index: 1.559
- PSA: 46.33
4-Amino-N,N-diethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143563-25g |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 25g |
$609.90 | 2023-09-01 | |
| Fluorochem | 210174-1g |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 210174-5g |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 5g |
£188.00 | 2022-03-01 | |
| Fluorochem | 210174-25g |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 25g |
£750.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02245-250mg |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 250mg |
¥409.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02245-5g |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 5g |
¥2859.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02245-10g |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 10g |
¥5259.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02245-1g |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 95% | 1g |
¥749.0 | 2023-09-05 | |
| TRC | A605050-50mg |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 50mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A605050-100mg |
4-Amino-N,N-diethylbenzamide |
51207-85-3 | 100mg |
$ 92.00 | 2023-04-19 |
4-Amino-N,N-diethylbenzamide Suppliers
4-Amino-N,N-diethylbenzamide Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-Amino-N,N-diethylbenzamide
Professional Introduction to 4-Amino-N,N-diethylbenzamide (CAS No. 51207-85-3)
4-Amino-N,N-diethylbenzamide (CAS No. 51207-85-3) is a significant compound in the field of chemical and pharmaceutical research, exhibiting a unique molecular structure that has garnered considerable attention for its potential applications. This introduction provides a comprehensive overview of the compound, its properties, and the latest research findings that highlight its importance in modern science.
The molecular formula of 4-Amino-N,N-diethylbenzamide is C10H14N2O, and it belongs to the class of amides derived from benzene. The presence of both amino and ethyl groups in its structure contributes to its versatility, making it a valuable intermediate in organic synthesis and a candidate for further pharmacological exploration.
In recent years, there has been growing interest in amide-based compounds due to their role as bioactive molecules. 4-Amino-N,N-diethylbenzamide has been studied for its potential in various biological processes, including enzyme inhibition and signal transduction pathways. Its structural features allow it to interact with biological targets in a manner that could lead to novel therapeutic interventions.
One of the most compelling aspects of 4-Amino-N,N-diethylbenzamide is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its framework to develop derivatives with enhanced biological activity. For instance, modifications at the amino and ethyl positions have been explored to optimize binding affinity and selectivity, which are critical factors in drug design.
The pharmacological properties of 4-Amino-N,N-diethylbenzamide have been investigated in several preclinical studies. These studies suggest that it may have applications in the treatment of neurological disorders, where modulation of neurotransmitter systems is crucial. The compound's ability to interact with specific receptors and enzymes makes it a promising candidate for further development.
In addition to its pharmacological potential, 4-Amino-N,N-diethylbenzamide has shown promise in material science applications. Its amide linkage provides stability and reactivity that are beneficial in polymer chemistry and nanotechnology. Researchers are exploring its use in the development of novel materials with tailored properties, such as biodegradable polymers and drug delivery systems.
The synthesis of 4-Amino-N,N-diethylbenzamide can be achieved through various chemical pathways, including nucleophilic substitution reactions and condensation processes. The efficiency and scalability of these synthetic methods are crucial for industrial applications. Recent advancements in green chemistry have led to more sustainable synthetic routes, reducing waste and energy consumption while maintaining high yields.
The analytical characterization of 4-Amino-N,N-diethylbenzamide is essential for ensuring its purity and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its identity and assess its quality. These analytical methods provide critical data for researchers to validate their findings and proceed with further studies.
The future prospects of 4-Amino-N,N-diethylbenzamide are vast, with ongoing research uncovering new possibilities for its application. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible benefits for society. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing scientific knowledge and innovation.
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